alpha-Hydroxyetizolam

Forensic Toxicology Pharmacokinetics Metabolite Detection

Procure certified alpha-Hydroxyetizolam (CAS 64546-10-7) to close the critical detection gap in etizolam forensic toxicology. Its 8.2-hour half-life doubles the 3.4-hour window of etizolam, enabling confirmation of exposure in post-mortem and DUID casework when the parent drug is cleared. As the sole pharmacologically active metabolite, it's indispensable for accurate PK-PD modeling. Choose this ≥98% pure reference standard, formulated for LC-MS/MS with dedicated MRM transitions, to eliminate false negatives and ensure regulatory-defensible Etizolam-specific assays. Bulk quotes are available.

Molecular Formula C17H15ClN4OS
Molecular Weight 358.8 g/mol
CAS No. 64546-10-7
Cat. No. B1254964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxyetizolam
CAS64546-10-7
Synonyms6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine
alpha-hydroxyetizolam
Molecular FormulaC17H15ClN4OS
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl
InChIInChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3
InChIKeyYRJXUAYHZCDGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Hydroxyetizolam (CAS 64546-10-7): Primary Active Metabolite of Etizolam with Extended Half-Life for Forensic and Clinical Toxicology Reference Standards


alpha-Hydroxyetizolam (CAS 64546-10-7), also known as α-hydroxyetizolam, is the major pharmacologically active metabolite of the thienodiazepine etizolam in humans [1]. It is formed via hepatic CYP3A4-mediated oxidation of the parent compound [2] and retains high affinity for benzodiazepine receptors with potency reported as nearly identical to etizolam in animal models [1]. The compound is classified as a thienodiazepine, structurally distinguished from classical benzodiazepines by a thiophene ring replacing the benzene moiety and a fused triazole ring [3]. alpha-Hydroxyetizolam is exclusively detected in individuals exposed to etizolam or its derivatives and is not a naturally occurring metabolite [4].

Why alpha-Hydroxyetizolam Cannot Be Substituted with Etizolam or Other In-Class Benzodiazepine Metabolites in Analytical Workflows


alpha-Hydroxyetizolam exhibits a fundamentally distinct pharmacokinetic profile from its parent compound etizolam, with a mean elimination half-life (t1/2) of 8.2 hours compared to etizolam's 3.4 hours [1]. This extended persistence in biological matrices necessitates that forensic toxicology and clinical monitoring protocols specifically target alpha-hydroxyetizolam to accurately confirm etizolam exposure, particularly in cases where the parent drug has been rapidly cleared. Furthermore, alpha-hydroxyetizolam is the only pharmacologically active metabolite of etizolam in humans; the alternative major metabolite, 8-hydroxyetizolam, is pharmacologically inactive and cannot serve as a functional substitute for studies examining receptor engagement or pharmacodynamic effects [2]. The absence of cross-reactivity with other benzodiazepine metabolites such as oxazepam or nordiazepam in confirmatory mass spectrometry methods further mandates the use of a certified alpha-hydroxyetizolam reference standard to avoid false-negative results in etizolam-specific assays [3].

Quantitative Differentiation of alpha-Hydroxyetizolam: Head-to-Head Pharmacokinetic and Analytical Comparisons Against Etizolam and In-Class Metabolites


Extended Elimination Half-Life of alpha-Hydroxyetizolam (8.2 h) Compared to Parent Etizolam (3.4 h) Enhances Detection Window in Forensic Toxicology

In a clinical pharmacokinetic study of healthy volunteers receiving 0.5 mg etizolam twice daily for one week, the mean elimination half-life (t1/2) of alpha-hydroxyetizolam at steady state was 8.2 hours, which is 2.4-fold longer than the parent compound etizolam (t1/2 = 3.4 hours) [1]. Plasma concentrations of alpha-hydroxyetizolam at steady state were also observed to be higher than those of etizolam [1]. This prolonged half-life translates to a significantly extended detection window in biological specimens, making alpha-hydroxyetizolam the preferred biomarker for confirming etizolam exposure in cases where the parent drug may have already been cleared.

Forensic Toxicology Pharmacokinetics Metabolite Detection

Pharmacological Activity of alpha-Hydroxyetizolam Retained from Parent Etizolam, Unlike Inactive 8-Hydroxyetizolam Metabolite

alpha-Hydroxyetizolam is reported to exhibit nearly identical pharmacological potency to etizolam in animal models [1]. In contrast, the other major metabolite of etizolam, 8-hydroxyetizolam, is pharmacologically inactive [2]. While precise receptor binding affinity constants (Ki or IC50) for alpha-hydroxyetizolam are not currently available in the peer-reviewed literature, the qualitative designation as the 'active metabolite' is consistently cited across authoritative databases and primary pharmacokinetic studies [1][3]. The metabolic pathway involves hepatic CYP3A4-mediated oxidation of etizolam to yield alpha-hydroxyetizolam as the primary active species, while CYP2C9 contributes to the formation of the inactive 8-hydroxyetizolam [4].

Pharmacology Receptor Binding Metabolite Activity

Certified Reference Material Concentration: alpha-Hydroxyetizolam at 100 μg/mL in Methanol Enables Direct LC-MS/MS Quantitation Without Dilution Errors

Certified reference materials (CRMs) for alpha-hydroxyetizolam are commercially available as a 100 μg/mL solution in methanol, certified for use in LC/MS and GC/MS benzodiazepine testing methods [1]. This concentration aligns with the analytical requirements of validated forensic methods, such as the UHPLC-MS/MS assay developed by Yang et al., which utilized a 5-50 ng/mL quality control range and achieved extraction recoveries exceeding 90% for alpha-hydroxyetizolam [2]. In comparison, the parent etizolam CRM is supplied at a higher concentration of 1.0 mg/mL [3], while the deuterated internal standard etizolam-D3 is provided at 100 μg/mL [3], matching the alpha-hydroxyetizolam CRM concentration. The availability of a certified 100 μg/mL alpha-hydroxyetizolam standard eliminates the need for gravimetric preparation and associated dilution errors, directly supporting accurate calibration and quality control in forensic toxicology workflows.

Analytical Chemistry Reference Standards LC-MS/MS

Population-Level Detection Frequency: alpha-Hydroxyetizolam Detected in 294 Impaired Driving Cases with Mean Blood Concentration of 50 ± 53 ng/mL

In a 5-year analysis (2017-2021) of designer benzodiazepine prevalence in impaired driving cases, alpha-hydroxyetizolam was detected in 294 cases with a mean blood concentration of 50 ± 53 ng/mL (median 35 ng/mL, range 2.5-380 ng/mL) [1]. For comparison, the parent drug etizolam was detected in 473 cases with a mean blood concentration of 64 ± 72 ng/mL (median 45 ng/mL, range 2.0-640 ng/mL) [1]. The metabolite-to-parent mean concentration ratio of 0.78 (50/64 ng/mL) in this real-world forensic dataset confirms the substantial systemic exposure to alpha-hydroxyetizolam following etizolam ingestion. Notably, alpha-hydroxyetizolam was detected more frequently than other designer benzodiazepine metabolites such as 8-aminoclonazolam (N=8) [1], underscoring its prevalence as a relevant forensic biomarker.

Forensic Toxicology Impaired Driving Epidemiology

Validated UHPLC-MS/MS Method Performance: alpha-Hydroxyetizolam Quantitation with 0.56-9.27% Intra-Day Precision and 90%+ Extraction Recovery

A validated UHPLC-MS/MS method developed by Yang et al. for the simultaneous quantitation of etizolam and alpha-hydroxyetizolam in blood and urine achieved average extraction recovery exceeding 90% for both analytes [1]. Intra-day precision (%CV) for alpha-hydroxyetizolam in blood ranged from 0.56% to 9.27%, with accuracy between 94% and 110% [1]. For comparison, the method achieved comparable validation parameters for the parent drug etizolam (intra-day precision: 0.56-9.27% CV, accuracy: 94-110% in blood) [1]. The method utilized α-hydroxytriazolam-d4 or lorazepam-d4 as internal standards for alpha-hydroxyetizolam quantitation, demonstrating that robust analytical performance can be achieved with commercially available certified reference materials [1].

Analytical Method Validation UHPLC-MS/MS Forensic Toxicology

alpha-Hydroxyetizolam Application Scenarios: Forensic Toxicology, Clinical Monitoring, and Pharmacokinetic Research


Forensic Toxicology: Confirmatory Etizolam Exposure Testing with Extended Detection Window

Forensic laboratories conducting post-mortem toxicology or DUID (Driving Under the Influence of Drugs) casework should incorporate alpha-hydroxyetizolam into their confirmatory LC-MS/MS panels. The metabolite's 8.2-hour half-life provides a detection window that extends beyond the 3.4-hour half-life of the parent drug [1], enabling confirmation of etizolam ingestion even when parent concentrations have fallen below reporting limits. Certified reference materials at 100 μg/mL in methanol are commercially available and compatible with validated forensic methods achieving >90% extraction recovery and <10% CV precision [2][3]. The inclusion of alpha-hydroxyetizolam as a target analyte is supported by real-world forensic data showing detection in 294 impaired driving cases with a mean concentration of 50 ng/mL [4].

Clinical Pharmacology: Pharmacokinetic and Drug-Drug Interaction Studies of Etizolam Metabolism

Researchers investigating the pharmacokinetics of etizolam or evaluating drug-drug interactions involving CYP3A4 should monitor alpha-hydroxyetizolam plasma concentrations as the primary active metabolite. Studies have demonstrated that inhibitors of CYP3A4, such as itraconazole, significantly alter etizolam metabolism, and concomitant monitoring of alpha-hydroxyetizolam formation provides critical insight into the metabolic pathway [1]. The metabolite's nearly identical pharmacological potency to etizolam in animal models means that circulating alpha-hydroxyetizolam contributes meaningfully to overall drug effect [2], making its quantitation essential for accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Clinical Toxicology: Urine Drug Testing for Etizolam Compliance Monitoring

Clinical laboratories performing urine drug testing for etizolam compliance or misuse should target alpha-hydroxyetizolam as a urinary biomarker. The compound is a major urinary metabolite of etizolam and is specifically codified in the LOINC database (LOINC 99265-1) as a quantitative confirmatory test in urine [1]. Certified reference standards suitable for LC-MS/MS method development and calibration are available from multiple vendors, including Cerilliant® and Cayman Chemical, with typical purity specifications of ≥98% [2][3]. The availability of a dedicated LOINC code facilitates standardized reporting and interoperability between laboratory information systems.

Analytical Reference Material Procurement: Method Development and Quality Control

Laboratories developing in-house LC-MS/MS or GC-MS methods for etizolam/metabolite analysis require certified alpha-hydroxyetizolam reference material for calibration curve preparation and quality control. The 100 μg/mL methanol solution (Cerilliant®) or solid formulation (Cayman Chemical, ≥98% purity) provide well-characterized starting materials [1][2]. For method validation, laboratories should note that alpha-hydroxyetizolam exhibits chromatographic and mass spectrometric behavior distinct from the parent drug, requiring dedicated MRM transitions. The use of deuterated internal standards such as α-hydroxytriazolam-d4 is recommended for optimal quantitation accuracy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Hydroxyetizolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.